6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyrimidin-4-ol
Description
The compound 6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core linked to a piperidine ring. The piperidine moiety is substituted with a pyrimidin-2-yloxy group bearing a 1-methylpyrazole at the 5-position. The compound’s synthesis likely involves palladium-catalyzed cross-coupling, hydroxylation, and deprotection steps, as seen in analogous syntheses of pyrimidine-piperidine hybrids .
Properties
IUPAC Name |
4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3/c1-24-10-13(9-23-24)12-7-19-18(20-8-12)28-14-2-4-25(5-3-14)17(27)15-6-16(26)22-11-21-15/h6-11,14H,2-5H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNBRPWCSFRRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=CC(=O)NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetNAMPT , a key enzyme involved in the biosynthesis of NAD+, an essential coenzyme in cellular metabolism
Mode of Action
It’s known that compounds with similar structures can inhibit the activity of their targets, leading to downstream effects. The specific interaction between this compound and its target, as well as the resulting changes, would require further investigation.
Biochemical Pathways
If the compound does indeed target nampt, it could potentially affect the nad+ biosynthesis pathway, leading to downstream effects on cellular metabolism
Pharmacokinetics
It’s known that the compound’s lipophilicity has been adjusted to address direct inhibition (di) of cyp, a family of enzymes involved in drug metabolism This could potentially impact the compound’s bioavailability
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related pyrimidine-piperidine-pyrazole derivatives, focusing on structural motifs, synthetic routes, and inferred pharmacological properties based on evidence.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s pyrimidin-4-ol core distinguishes it from pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., Compound 6), which exhibit fused pyridine-pyrimidine systems . Substituent variations significantly alter physicochemical properties. In contrast, the target compound’s 1-methylpyrazole may balance solubility and target binding .
Synthetic Routes :
- Pd-catalyzed cross-coupling is a common strategy for introducing pyrazole and pyrimidine groups (e.g., and ) .
- Acid-mediated deprotection (e.g., HCl in THF for Compound 6 ) contrasts with hydroxylation steps in the target compound’s likely synthesis .
Pharmacological Inference: Pyrimidine-piperidine hybrids often target kinases or nucleotide-binding proteins. The pyrido[3,4-d]pyrimidin-4(3H)-one derivatives in show cell-based activity, suggesting antiproliferative effects . The hydroxyacetyl-piperidine in may act as a hydrogen-bond donor, enhancing target affinity compared to the target compound’s methylpyrazole.
Crystallographic Analysis :
- Structural determination of similar compounds (e.g., and ) relies on SHELX software for refinement, highlighting the importance of crystallography in confirming regiochemistry and conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
